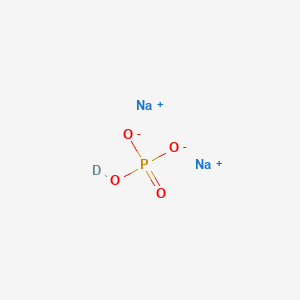

Disodium deuterium phosphate

Descripción general

Descripción

Disodium deuterium phosphate, also known as disodium hydrogen phosphate-D1, is a chemical compound with the formula DNa₂O₄P. It is a deuterated form of disodium hydrogen phosphate, where the hydrogen atom is replaced by deuterium. This compound is used in various scientific research applications due to its unique properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Disodium deuterium phosphate can be synthesized by reacting deuterated phosphoric acid (D₃PO₄) with sodium hydroxide (NaOH). The reaction typically occurs in an aqueous solution and can be represented as follows:

D3PO4+2NaOH→DNa2O4P+2H2O

Industrial Production Methods

Industrial production of this compound involves a two-step process. First, dicalcium phosphate is treated with sodium bisulfate to produce monosodium phosphate. The resulting solution is then partially neutralized with sodium hydroxide to yield this compound .

Análisis De Reacciones Químicas

Types of Reactions

Disodium deuterium phosphate undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form deuterated phosphoric acid and sodium salts.

Hydrolysis: In aqueous solutions, it can hydrolyze to form deuterated phosphoric acid and sodium hydroxide.

Substitution: Can participate in substitution reactions where the deuterium atom is replaced by other isotopes or elements.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and other deuterated compounds. Reactions typically occur under standard laboratory conditions, such as room temperature and atmospheric pressure .

Major Products

The major products formed from reactions involving this compound include deuterated phosphoric acid, sodium salts, and various deuterated organic and inorganic compounds .

Aplicaciones Científicas De Investigación

Chemistry

- Isotopic Labeling : Disodium deuterium phosphate is utilized in isotopic labeling studies, allowing researchers to trace the incorporation of deuterium into various chemical compounds. This is particularly useful in mechanistic studies where tracking the movement and transformation of molecules is critical.

- Buffering Agent : It serves as a buffer in biochemical assays, maintaining pH stability during reactions involving sensitive biological molecules.

Biology

- Metabolic Studies : The compound is employed in metabolic research to trace deuterium incorporation in biological systems. By substituting hydrogen with deuterium, researchers can study metabolic pathways and enzyme kinetics with greater precision.

- Cellular Effects : Studies indicate that deuterated compounds can influence cellular processes such as gene expression and protein stability, providing insights into cellular metabolism and function.

Medicine

- Deuterated Drug Development : this compound plays a role in the development of deuterated pharmaceuticals, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.

- Therapeutic Studies : Research has shown that deuterium can modulate biological processes, making this compound valuable in studies aimed at understanding drug interactions and efficacy.

Industrial Applications

This compound is also applied in various industrial processes:

- Production of Deuterated Materials : It is used in the synthesis of deuterated organic compounds for research and industrial applications.

- Specialized Industrial Processes : The compound finds utility in specific applications requiring isotopically labeled materials, enhancing product performance and stability.

Case Study on Metabolic Tracing

A study published in Journal of Biological Chemistry demonstrated the use of this compound in tracing metabolic pathways in mammalian cells. The incorporation of deuterium allowed for precise tracking of phospholipid synthesis, revealing critical insights into lipid metabolism under varying physiological conditions.

Case Study on Drug Development

Research featured in Pharmaceutical Research highlighted the application of this compound in developing a new class of anti-inflammatory drugs. The study showed that deuteration improved the drug's half-life and reduced side effects, showcasing the therapeutic potential of using isotopically labeled compounds.

Data Table

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemistry | Isotopic labeling | Enhanced tracking of molecular transformations |

| Buffering agent | Stabilizes pH during biochemical assays | |

| Biology | Metabolic studies | Precise tracing of metabolic pathways |

| Cellular effects | Influences gene expression and protein stability | |

| Medicine | Deuterated drug development | Improved pharmacokinetics |

| Therapeutic studies | Modulates biological processes | |

| Industry | Production of deuterated materials | Enhances performance and stability |

Mecanismo De Acción

The mechanism of action of disodium deuterium phosphate involves its ability to participate in isotopic exchange reactions. The deuterium atom can replace hydrogen atoms in various molecules, leading to changes in the physical and chemical properties of the resulting compounds. This isotopic substitution can affect reaction rates, stability, and other molecular characteristics .

Comparación Con Compuestos Similares

Similar Compounds

Disodium hydrogen phosphate (Na₂HPO₄): The non-deuterated form of disodium deuterium phosphate.

Monosodium phosphate (NaH₂PO₄): A related compound with one sodium atom and two hydrogen atoms.

Trisodium phosphate (Na₃PO₄): A compound with three sodium atoms and no hydrogen atoms.

Uniqueness

This compound is unique due to the presence of deuterium, which imparts distinct isotopic properties. This makes it valuable in research applications where isotopic labeling and tracing are required. Its deuterated nature also provides insights into reaction mechanisms and molecular interactions that are not possible with non-deuterated compounds .

Actividad Biológica

Disodium deuterium phosphate (DDP), a deuterated form of disodium hydrogen phosphate, has garnered interest due to its unique isotopic properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings supported by data tables and case studies.

Chemical and Physical Properties

This compound has the chemical formula and is characterized by the substitution of hydrogen atoms with deuterium. This substitution influences its physicochemical properties, including solubility and reactivity, which can affect biological processes.

Target of Action : DDP primarily interacts with the intestinal lumen .

Mode of Action : The compound increases solute concentration in the intestinal lumen, creating an osmotic gradient that enhances peristalsis and bowel evacuation.

Biochemical Pathways : DDP plays a significant role in phosphate metabolism and carbon flux , impacting various cellular functions.

Pharmacokinetics

The pharmacokinetics of DDP are influenced by the kinetic isotope effect , which alters the rates of biochemical reactions involving the compound. This effect can lead to variations in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterparts.

Cellular Effects

Research indicates that DDP can influence cell signaling pathways and gene expression. For example, deuterium enrichment has been shown to stabilize proteins and nucleic acids, affecting cellular metabolism .

Case Studies

- Bacterial Growth : A study investigated the effects of varying deuterium concentrations on bacterial growth. It was found that low levels of deuterium (0.01% enrichment) activated growth in certain bacteria like Methylobacterium organopholium and Hyphomonas jannaschiana .

- Eukaryotic Cells : In experiments with Drosophila melanogaster, low deuterium concentrations positively affected lifespan, suggesting beneficial biological effects at specific isotopic levels .

Properties and Interactions

DDP is involved in numerous biochemical reactions:

- Acts as a substrate for enzymes such as alkaline phosphatase, facilitating the hydrolysis of phosphate esters.

- Alters cellular processes through interactions with various biomolecules, potentially inhibiting or activating enzyme activity .

Applications in Research

DDP is widely utilized in scientific research due to its isotopic labeling capabilities:

- Chemistry : Used as a reagent in isotopic labeling studies.

- Biology : Employed in metabolic studies to trace deuterium incorporation.

- Medicine : Investigated for developing deuterated drugs and understanding deuterium's effects on biological processes .

Summary Table of Biological Effects

| Study Focus | Organism/Cell Type | Deuterium Concentration | Observed Effect |

|---|---|---|---|

| Bacterial Growth | Methylobacterium organopholium | 0.01% | Enhanced growth |

| Bacterial Growth | Hyphomonas jannaschiana | 0.01% | Enhanced growth |

| Eukaryotic Lifespan | Drosophila melanogaster | 7.5% | Increased lifespan |

| Fibroblast Cell Lines | L929 fibroblast cells | 0.06% | Activated growth |

Propiedades

IUPAC Name |

disodium;deuterio phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIILDVGGAEEIG-DYCDLGHISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNa2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.965 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.